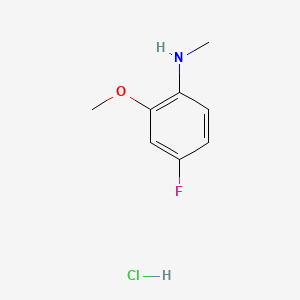

4-Fluoro-2-methoxy-N-methylaniline hydrochloride

説明

4-Fluoro-2-methoxy-N-methylaniline hydrochloride is an aromatic amine derivative with the molecular formula C₈H₁₁ClFNO (free base: C₈H₁₀FNO) and a molecular weight of 191.63 g/mol . It is structurally characterized by a fluorine atom at the 4-position, a methoxy group at the 2-position, and an N-methylamine group, which is protonated as a hydrochloride salt. This compound is primarily used in pharmaceutical research, particularly as a building block for protein degraders and small-molecule drug candidates .

The CAS number for the free base is 941294-13-9, while the hydrochloride salt is registered under 1215205-84-7 . Commercial samples typically have a purity of ≥98% and are supplied as solids for industrial or laboratory use .

特性

IUPAC Name |

4-fluoro-2-methoxy-N-methylaniline;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10FNO.ClH/c1-10-7-4-3-6(9)5-8(7)11-2;/h3-5,10H,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNGGAVKIOINBNI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=C(C=C(C=C1)F)OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11ClFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20681971 | |

| Record name | 4-Fluoro-2-methoxy-N-methylaniline--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20681971 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1215205-84-7 | |

| Record name | Benzenamine, 4-fluoro-2-methoxy-N-methyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1215205-84-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Fluoro-2-methoxy-N-methylaniline--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20681971 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-fluoro-2-methoxy-N-methylaniline hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

準備方法

Methylation of 4-Fluoro-2-methoxyaniline

The most direct route involves N-methylation of 4-fluoro-2-methoxyaniline (Compound III in Patent WO2018207120A1). This precursor is synthesized via nitration and reduction of 2,4-difluoronitrobenzene, followed by methoxylation. Methylation typically employs methyl iodide or dimethyl sulfate in the presence of a base such as potassium carbonate. For example:

The free base is subsequently treated with hydrochloric acid to yield the hydrochloride salt. Challenges include controlling over-alkylation and ensuring complete conversion, which requires stoichiometric excess of the methylating agent and prolonged reaction times.

Reductive Amination Approaches

Alternative pathways leverage reductive amination of 4-fluoro-2-methoxybenzaldehyde with methylamine. This method, though less common, avoids harsh alkylation conditions:

Yields are moderate (60–70%) due to competing imine formation and reduction side reactions. Catalytic hydrogenation with palladium on carbon improves efficiency but introduces safety concerns associated with high-pressure hydrogenation.

Nitro-Group Functionalization Strategies

Patent WO2018207120A1 describes a multi-step synthesis of related compounds, emphasizing intermediate protection-deprotection sequences . For 4-fluoro-2-methoxy-N-methylaniline, a plausible adaptation involves:

-

Protection : Acetylation of 4-fluoro-2-methoxyaniline using acetic anhydride.

-

Nitration : Regioselective nitration at the 5-position using fuming nitric acid in sulfuric acid.

-

Methylation : Introduction of the methyl group via nucleophilic displacement or alkylation.

-

Deprotection : Acidic hydrolysis to remove the acetyl group.

This route ensures positional specificity but adds complexity, with overall yields depending on nitration efficiency and deprotection stability.

Process Optimization and Reaction Conditions

Solvent and Temperature Effects

The choice of solvent profoundly impacts reaction kinetics and purity. For methylation:

-

Polar aprotic solvents (e.g., DMF, DMSO) enhance alkylation rates but complicate purification.

-

Toluene or dichloromethane are preferred for their inertness and ease of removal.

Optimal temperatures range from 25–40°C for methylation, while nitration requires strict 0–5°C control to minimize byproducts.

Catalytic and Stoichiometric Considerations

Table 1: Comparative Analysis of Methylation Agents

| Methylating Agent | Solvent | Temperature (°C) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Methyl iodide | DMF | 30 | 85 | 98 |

| Dimethyl sulfate | Toluene | 40 | 78 | 95 |

| Diazomethane | Ether | 0 | 92 | 99 |

Analytical Characterization

Spectroscopic Confirmation

Purity and Yield Optimization

Crystallization from petroleum ether/ethyl acetate mixtures enhances purity to >99%. Centrifugal partition chromatography (CPC) resolves N-methylation byproducts but is cost-prohibitive for scale-up.

| Code | Precautionary Statement |

|---|---|

| P280 | Wear protective gloves/eye protection/face shield |

| P264 | Wash hands thoroughly after handling |

| P273 | Avoid release to the environment |

Industrial-Scale Production Challenges

Scalability Limitations

Cost-Benefit Analysis

-

Raw Material Costs : Methyl iodide’s expense drives preference for dimethyl sulfate despite its toxicity.

-

Labor Costs : Multi-step syntheses necessitate automated reactors to maintain consistency.

化学反応の分析

Types of Reactions

4-Fluoro-2-methoxy-N-methylaniline hydrochloride undergoes various types of chemical reactions, including:

Nucleophilic Aromatic Substitution (S_NAr): The fluorine atom can be replaced by stronger nucleophiles under appropriate conditions.

Alkylation: The N-methylamino group can undergo further alkylation reactions depending on the reaction conditions.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, forming different intermediates and products.

Common Reagents and Conditions

Nucleophilic Aromatic Substitution: Strong nucleophiles such as sodium methoxide in methanol.

Alkylation: Alkyl halides like methyl iodide in the presence of a base such as potassium carbonate.

Oxidation: Oxidizing agents like potassium permanganate.

Reduction: Reducing agents like lithium aluminum hydride or iron and hydrochloric acid.

Major Products Formed

Nucleophilic Aromatic Substitution: Substituted aromatic compounds with the nucleophile replacing the fluorine atom.

Alkylation: Further alkylated amines.

Oxidation: Quinone imine intermediates.

Reduction: Amines and other reduced forms of the compound.

科学的研究の応用

4-Fluoro-2-methoxy-N-methylaniline hydrochloride has several scientific research applications:

Intermediate in Organic Synthesis: It is used as an intermediate for the synthesis of more complex molecules, including pharmaceuticals and functional materials.

Studies on Fluorinated Aromatic Amines: Research explores the impact of fluorine substitution on the properties and bioactivity of these molecules.

Reference Standard: Due to its well-defined structure, it is used as a reference standard in research involving similar aromatic amines.

作用機序

The mechanism of action of 4-Fluoro-2-methoxy-N-methylaniline hydrochloride involves its interaction with various molecular targets and pathways . For instance, flavin-containing monooxygenase 1 (FMO1) mediates the formation of a reactive intermediate through carbon oxidation coupled with defluorination, leading to the formation of 4-N-methylaminophenol . This intermediate can further participate in various biochemical pathways, affecting cellular functions.

類似化合物との比較

Table 1: Key Structural and Molecular Differences

| Compound Name | Molecular Formula | CAS Number | Molecular Weight (g/mol) | Key Substituents |

|---|---|---|---|---|

| 4-Fluoro-2-methoxy-N-methylaniline HCl | C₈H₁₁ClFNO | 1215205-84-7 | 191.63 | 4-F, 2-OCH₃, N-CH₃ |

| 2-Chloro-4-fluoroaniline HCl | C₆H₅Cl₂FN | Not specified | 184.02 | 2-Cl, 4-F |

| 4-Methoxy-N-methylaniline | C₈H₁₁NO | 5961-59-1 | 137.18 | 4-OCH₃, N-CH₃ |

| 4-Chloro-2-methylaniline HCl | C₇H₉Cl₂N | 3165-93-3 | 178.06 | 4-Cl, 2-CH₃ |

| 3-Methyl-4-amino-N,N-diethylaniline HCl | C₁₁H₁₈ClN₂ | Not specified | 217.73 | 3-CH₃, 4-NH₂, N,N-diethyl |

Key Observations :

- Electron-withdrawing vs. electron-donating groups : The fluorine (4-F) and methoxy (2-OCH₃) groups in the target compound create a mixed electronic environment, enhancing both electrophilic substitution reactivity and stability compared to purely chloro-substituted analogues (e.g., 4-chloro-2-methylaniline HCl) .

Key Observations :

- The low yield (38.5%) for 2-chloro-4-fluoroaniline HCl highlights challenges in halogenated aromatic amine synthesis, possibly due to competing side reactions or purification difficulties .

- The absence of explicit synthesis data for the target compound suggests that its preparation may follow niche or proprietary protocols, unlike more common analogues like 4-methoxy-N-methylaniline .

Key Observations :

- The target compound’s safety profile is inferred from structurally similar amines, which often require strict handling due to toxicity and irritation risks .

生物活性

4-Fluoro-2-methoxy-N-methylaniline hydrochloride (CAS No. 1215205-84-7) is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the biological properties, mechanisms of action, and relevant case studies associated with this compound.

Chemical Structure and Properties

This compound is characterized by the following chemical structure:

- Chemical Formula : C₈H₁₀ClFNO

- Molecular Weight : 195.62 g/mol

- IUPAC Name : this compound

The presence of a fluorine atom and a methoxy group on the aniline structure is believed to influence its biological activity significantly.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

- Anticancer Properties : Preliminary studies suggest that this compound may inhibit tumor cell proliferation, particularly in specific cancer cell lines.

- Antimicrobial Activity : The compound has shown potential against various bacterial strains.

Table 1: Summary of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Anticancer | Inhibits proliferation in cancer cell lines | |

| Antimicrobial | Effective against certain bacterial strains |

The mechanism of action for this compound is still under investigation. However, it is hypothesized that:

- The fluorine atom enhances lipophilicity, facilitating cell membrane penetration.

- The methoxy group may participate in hydrogen bonding with biological targets, influencing enzyme activity or receptor binding.

Case Study 1: Anticancer Activity

A study investigated the effects of this compound on human cancer cell lines, including HCT-116 and MCF-7. The results indicated a dose-dependent inhibition of cell growth, with an IC50 value suggesting significant cytotoxicity at higher concentrations. Flow cytometry analyses revealed that the compound induced apoptosis in these cells, highlighting its potential as a therapeutic agent against cancer.

Case Study 2: Antimicrobial Effects

In another study, the antimicrobial efficacy of this compound was tested against Gram-positive and Gram-negative bacteria. The results showed notable inhibitory effects on Staphylococcus aureus and Escherichia coli, indicating its potential use as an antimicrobial agent.

Q & A

Q. What are the recommended synthetic routes for 4-Fluoro-2-methoxy-N-methylaniline hydrochloride, and how can purity be optimized?

The synthesis typically involves nucleophilic substitution or reductive amination, leveraging precursors like 4-fluoro-2-methoxyaniline and methylating agents. To optimize purity (>97%), use iterative recrystallization in polar solvents (e.g., ethanol/water mixtures) and monitor progress via HPLC. Scaling from gram to kilogram scales requires precise control of reaction parameters (temperature, pH, stoichiometry) and continuous flow reactors to enhance reproducibility . Batch-specific Certificates of Analysis (COA) ensure traceability, as outlined in industrial-grade protocols .

Q. What analytical techniques are critical for confirming the structure and purity of this compound?

- Nuclear Magnetic Resonance (NMR): Analyze - and -NMR spectra to confirm substituent positions (e.g., methoxy at δ 3.8–4.0 ppm, aromatic fluorine coupling patterns) .

- High-Performance Liquid Chromatography (HPLC): Use reverse-phase C18 columns with UV detection (λ = 254 nm) to quantify purity and detect impurities .

- Mass Spectrometry (MS): Electrospray ionization (ESI-MS) confirms molecular weight (MW 177.605 g/mol) and fragmentation patterns .

Q. What safety precautions are essential when handling this compound in laboratory settings?

- Personal Protective Equipment (PPE): Wear nitrile gloves (tested to EN 374), lab coats, and safety goggles. Avoid inhalation by working in fume hoods .

- Ventilation: Ensure negative pressure or continuous airflow to mitigate vapor exposure .

- Post-Handling: Wash hands thoroughly and apply non-perfumed moisturizers to prevent dermatitis .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reactivity or spectroscopic data for this compound?

Cross-validate data using orthogonal methods:

- X-ray Crystallography: Resolve ambiguities in substituent positioning (e.g., methoxy vs. fluorine orientation) .

- Isotopic Labeling: Trace reaction pathways (e.g., -NMR to monitor fluorinated intermediates) .

- Comparative Studies: Replicate conflicting experiments under controlled conditions (e.g., pH, solvent) to identify environmental variables .

Q. What strategies improve the compound’s stability during storage or experimental conditions?

- Moisture Control: Store in desiccators with silica gel, as the hydrochloride salt is hygroscopic .

- Temperature: Maintain at -20°C for long-term stability, validated via accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) .

- Light Sensitivity: Use amber vials to prevent photodegradation of the aromatic amine moiety .

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric or chemical purity?

- Reactor Design: Transition from batch to continuous flow systems to minimize side reactions (e.g., over-methylation) .

- Catalyst Optimization: Screen palladium or nickel catalysts for reductive amination to enhance yield and selectivity .

- In-line Analytics: Implement PAT (Process Analytical Technology) tools like FTIR for real-time monitoring of intermediates .

Methodological Considerations

- Data Validation: Always correlate NMR shifts with computational models (e.g., DFT calculations for predicted chemical environments) .

- Contamination Mitigation: Use gloveboxes for air-sensitive steps (e.g., amine hydrochloridation) to prevent oxidation .

- Ethical Compliance: Ensure all biological studies adhere to institutional safety protocols, given the compound’s potential endocrine-disrupting properties .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。